molecular formula C5H4ClIN2O B169026 6-Chloro-4-iodo-3-methoxypyridazine CAS No. 181355-92-0

6-Chloro-4-iodo-3-methoxypyridazine

Cat. No. B169026
CAS RN: 181355-92-0
M. Wt: 270.45 g/mol
InChI Key: AWEZJAIGNOXBAI-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-3-methoxypyridazine is a chemical compound with the CAS Number: 181355-92-0 . It has a molecular weight of 270.46 .


Synthesis Analysis

The synthesis of 6-Chloro-4-iodo-3-methoxypyridazine involves a reaction with 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran at -78°C. The compound 3-chloro-6-methoxypyridazine is added and the resulting solution is stirred at -78°C for 30 minutes. Iodine is then added and the solution is stirred at -78°C for 2 hours.


Molecular Structure Analysis

The InChI code for 6-Chloro-4-iodo-3-methoxypyridazine is 1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3 .


Physical And Chemical Properties Analysis

6-Chloro-4-iodo-3-methoxypyridazine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Relevant Papers The search results did not provide specific papers related to 6-Chloro-4-iodo-3-methoxypyridazine .

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of low atp kinase inhibitors , suggesting that it may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors , it may interact with kinase enzymes, potentially altering their activity and affecting downstream signaling pathways.

properties

IUPAC Name

6-chloro-4-iodo-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZJAIGNOXBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630548
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-iodo-3-methoxypyridazine

CAS RN

181355-92-0
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181355-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask containing THF (350 mL) at −30° C. under nitrogen was added 26 mL (76.1 mmol. 2.93M n-BuLi in hexanes. 2,2,6,6-tetramethylpiperidine (12.9 mL, 76.1 mmol) was then added dropwise and the resulting solution was allowed to warm to 0° C. over 50 min. The solution was then cooled to −78° C. and there was added dropwise 3-chloro-6-methoxypyridazine (1) (5.0 g, 34.6 mmol) in 50 mL THF and the resulting solution stirred at −78° C. for 30 min. Iodine (9.3 g) was then added in three portions and the solution stirred at −78° C. for 2 hrs. The reaction was quenched by the addition of saturated aqueous sodium thiosulfate solution and allowed to warm to room temperature, then diluted with CH2Cl2 and water, the CH2Cl2 layer separated, the aqueous layer extracted once more with CH7Cl2, and the combined CH2Cl2 layers washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography (silica) eluting with hexane/ethyl acetate to give desired product 2, 5.6 g (60%), ˜95% desired regioisomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
9.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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